(4-Bromothiophen-2-yl)boronic acid
Overview
Description
(4-Bromothiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C4H4BBrO2S. It is a derivative of thiophene, where a bromine atom is substituted at the 4-position and a boronic acid group at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromothiophen-2-yl)boronic acid typically involves the bromination of thiophene followed by borylation. One common method is the bromination of thiophene using N-bromosuccinimide (NBS) to yield 4-bromothiophene. This intermediate is then subjected to a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (4-Bromothiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in Chan-Lam coupling reactions to form carbon-nitrogen bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol).
Chan-Lam Coupling: Copper catalyst (e.g., Cu(OAc)2), base (e.g., pyridine), and a solvent (e.g., dichloromethane).
Major Products: The major products formed from these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Bromothiophen-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the boronic acid.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms a new carbon-carbon bond and regenerates the palladium catalyst.
These steps are facilitated by the unique electronic properties of the boronic acid group, which enhance the efficiency and selectivity of the coupling reaction .
Comparison with Similar Compounds
- 5-Bromothiophene-2-boronic acid
- 4-Bromo-3-thiopheneboronic acid
- 2-Bromothiophene-3-boronic acid
Uniqueness: (4-Bromothiophen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the substitution pattern is crucial .
Properties
IUPAC Name |
(4-bromothiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBQQYFWHGVOBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629616 | |
Record name | (4-Bromothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-92-5 | |
Record name | B-(4-Bromo-2-thienyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499769-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromothiophen-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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